Fmoc-Dipropylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Dipropylglycine is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the glycine residue is substituted with two propyl groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.
Mechanism of Action
Target of Action
The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .
Mode of Action
This compound interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Pharmacokinetics
It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, this compound can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
Biochemical Analysis
Biochemical Properties
Fmoc-Dipropylglycine, like other Fmoc-modified amino acids, plays a role in biochemical reactions through its ability to form stable gels . The gelation can be induced by either lowering the pH of an aqueous solution of this compound or by the addition of water to a solution of this compound in a solvent such as DMSO
Cellular Effects
Studies on similar compounds like Fmoc-diphenylalanine have shown that they can have cytotoxic effects at high concentrations
Molecular Mechanism
It is known that the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions
Temporal Effects in Laboratory Settings
Studies on similar compounds like Fmoc-diphenylalanine have shown that the gel properties can be followed with time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dipropylglycine typically involves the protection of the amino group of dipropylglycine with the Fmoc group. This can be achieved by reacting dipropylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane or dimethylformamide . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Dipropylglycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using secondary amines such as piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products:
Deprotection: Removal of the Fmoc group yields dipropylglycine.
Coupling: Formation of peptide bonds results in the synthesis of longer peptide chains.
Scientific Research Applications
Fmoc-Dipropylglycine has several applications in scientific research:
Comparison with Similar Compounds
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glycine: The simplest Fmoc-protected amino acid, used as a building block in peptide synthesis.
Fmoc-Valine: An Fmoc-protected amino acid with a branched side chain, used in the synthesis of more complex peptides.
Uniqueness: Fmoc-Dipropylglycine is unique due to its dipropyl substitution, which imparts distinct steric and electronic properties compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDROCXVRQYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-47-7 |
Source
|
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.